molecular formula C20H21N5O2S B2995953 (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1219914-18-7

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2995953
CAS No.: 1219914-18-7
M. Wt: 395.48
InChI Key: BSVUHDDPGNRWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone” is a complex organic molecule. It contains several functional groups including a 1,2,4-oxadiazole ring, a pyridine ring, a piperazine ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . The pyridine and phenyl rings are six-membered aromatic rings, and the piperazine ring is a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Molecular Interaction Studies

This compound has been studied for its molecular interactions. For instance, the study on the molecular interaction of similar compounds with the CB1 cannabinoid receptor reveals insights into the pharmacophore models and the binding interactions with receptors, which can be applied to the design of new drugs or the understanding of drug-receptor interactions (Shim et al., 2002).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For example, research on new pyridine derivatives, including compounds structurally similar to the specified chemical, has shown variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Compounds with a structure similar to the specified chemical have been used in the synthesis of derivatives for antiviral activity. These studies contribute to the development of new antiviral agents and improve the understanding of how structural changes in chemical compounds can influence their biological activity (Attaby et al., 2006).

Tuberculostatic Activity

Research on derivatives of similar compounds has shown their potential tuberculostatic activity. This contributes to the search for new treatments for tuberculosis and other bacterial infections (Foks et al., 2004).

Anticancer Applications

Studies have also been conducted on the synthesis of derivatives for potential use in anticancer treatments. This includes research on the mechanisms of action and effectiveness of these compounds against various cancer cell lines, aiding in the development of new anticancer drugs (Sica et al., 2019).

Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-14-22-19(23-27-14)15-7-8-18(21-13-15)24-9-11-25(12-10-24)20(26)16-5-3-4-6-17(16)28-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVUHDDPGNRWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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